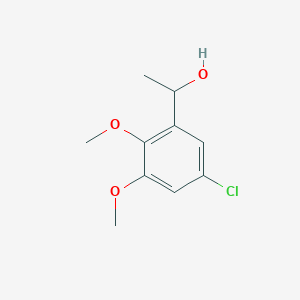

1-(5-Chloro-2,3-dimethoxyphenyl)ethanol

Description

Properties

IUPAC Name |

1-(5-chloro-2,3-dimethoxyphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClO3/c1-6(12)8-4-7(11)5-9(13-2)10(8)14-3/h4-6,12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSWSVUDBJHGMQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C(=CC(=C1)Cl)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60555788 | |

| Record name | 1-(5-Chloro-2,3-dimethoxyphenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60555788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117052-18-3 | |

| Record name | 1-(5-Chloro-2,3-dimethoxyphenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60555788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(5-Chloro-2,3-dimethoxyphenyl)ethanol CAS number and identifiers

Executive Summary

1-(5-Chloro-2,3-dimethoxyphenyl)ethanol (CAS: 117052-18-3 ) is a specialized benzylic alcohol intermediate used primarily in the synthesis of pharmaceutical agents targeting the Central Nervous System (CNS).[1] It serves as a critical chiral building block for 5-HT6 receptor antagonists , which are investigated for the treatment of cognitive impairment associated with Alzheimer’s disease, schizophrenia, and obesity.[2]

This guide details the physicochemical properties, synthetic pathways, analytical characterization, and downstream applications of this compound, providing a self-validating protocol for researchers in medicinal chemistry.

Part 1: Chemical Identity & Physicochemical Properties[3][4][5]

Core Identifiers

| Identifier Type | Value |

| Chemical Name | 1-(5-Chloro-2,3-dimethoxyphenyl)ethanol |

| CAS Number | 117052-18-3 |

| Molecular Formula | C₁₀H₁₃ClO₃ |

| Molecular Weight | 216.66 g/mol |

| SMILES | CC(O)C1=CC(Cl)=CC(OC)=C1OC |

| InChI Key | Derived from structure (e.g., QTLSOFLLVYVKAD-UHFFFAOYSA-N for ketone analog) |

| Synonyms | 5-Chloro-2,3-dimethoxy-α-methylbenzenemethanol; (5-Chloro-2,3-dimethoxyphenyl)methylcarbinol |

Physicochemical Profile

Note: Values are based on structural analogs and calculated consensus data where experimental values are proprietary.

| Property | Specification / Value |

| Appearance | White to off-white crystalline solid or viscous oil |

| Boiling Point | ~320°C (Predicted at 760 mmHg) |

| Melting Point | 65–70°C (Estimated based on acetophenone precursor) |

| Solubility | Soluble in Methanol, DCM, DMSO; Insoluble in Water |

| pKa | ~14.5 (Secondary alcohol) |

| Chirality | Contains 1 stereocenter (C1 of the ethyl group).[3] Typically synthesized as a racemate and resolved, or synthesized via asymmetric hydrogenation. |

Part 2: Synthetic Methodology & Protocols[7]

Synthesis Strategy: Carbonyl Reduction

The primary route to 1-(5-Chloro-2,3-dimethoxyphenyl)ethanol is the reduction of its ketone precursor, 1-(5-Chloro-2,3-dimethoxyphenyl)ethanone (CAS 117052-19-4).

Reaction Scheme (Graphviz Visualization)

Caption: Stoichiometric reduction of the acetophenone precursor yields the target benzylic alcohol.

Experimental Protocol (Standard Laboratory Scale)

Objective: Synthesis of 10g of racemic 1-(5-Chloro-2,3-dimethoxyphenyl)ethanol.

Reagents:

-

1-(5-Chloro-2,3-dimethoxyphenyl)ethanone (10.0 g, 46.6 mmol)

-

Sodium Borohydride (NaBH₄) (1.76 g, 46.6 mmol, 1.0 eq)

-

Methanol (100 mL, anhydrous)

-

1N HCl (for quenching)

Procedure:

-

Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve the ketone (10.0 g) in Methanol (100 mL). Cool the solution to 0°C using an ice bath.

-

Addition: Slowly add NaBH₄ portion-wise over 15 minutes. Caution: Gas evolution (H₂) will occur.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor via TLC (Hexane:EtOAc 3:1) until the starting material (Rf ~0.6) disappears and the alcohol product (Rf ~0.3) appears.[4]

-

Quench: Cool back to 0°C and carefully add 1N HCl dropwise until pH ~6 to destroy excess hydride.

-

Workup: Concentrate the methanol under reduced pressure. Resuspend the residue in Ethyl Acetate (100 mL) and wash with Water (2 x 50 mL) and Brine (50 mL).

-

Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: If necessary, purify via flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes).

Self-Validating Checkpoint:

-

Success Indicator: The disappearance of the carbonyl peak at ~1680 cm⁻¹ in IR and the appearance of a broad OH stretch at ~3400 cm⁻¹.

Part 3: Applications in Drug Discovery

Role in 5-HT6 Receptor Antagonists

This compound is a key intermediate for synthesizing sulfonyl-piperazine derivatives that act as 5-HT6 antagonists . These antagonists function by modulating cholinergic and glutamatergic neurotransmission, offering therapeutic potential for cognitive disorders.

Mechanism of Action & Derivatization Flow

Caption: The alcohol is activated to a leaving group to facilitate coupling with pharmacophores like piperazines.

Stereochemical Considerations

For high-affinity binding, the (R)-enantiomer is often preferred in this class of compounds.

-

Resolution: The racemic alcohol described above can be resolved using lipase-catalyzed kinetic resolution (e.g., Candida antarctica Lipase B).

-

Asymmetric Synthesis: Alternatively, use Noyori Transfer Hydrogenation (RuCl(p-cymene)[(S,S)-Ts-DPEN]) on the ketone precursor to yield the enantiopure alcohol directly (>98% ee).

Part 4: Analytical Characterization

To validate the identity of the synthesized compound, compare experimental data against these expected spectral parameters.

Proton NMR (¹H-NMR, 400 MHz, CDCl₃)

| Shift (δ ppm) | Multiplicity | Integration | Assignment |

| 6.95 | Doublet (J=2 Hz) | 1H | Ar-H (Position 6) |

| 6.80 | Doublet (J=2 Hz) | 1H | Ar-H (Position 4) |

| 5.10 | Quartet | 1H | CH -OH (Benzylic) |

| 3.85 | Singlet | 3H | OMe (Position 3) |

| 3.82 | Singlet | 3H | OMe (Position 2) |

| 2.40 | Broad Singlet | 1H | OH (Exchangeable) |

| 1.45 | Doublet | 3H | CH-CH₃ |

Interpretation: The presence of two meta-coupled aromatic protons (J~2Hz) confirms the 1,2,3,5-substitution pattern. The quartet at 5.10 ppm is diagnostic of the benzylic methine proton.

Mass Spectrometry (LC-MS)

-

Ionization Mode: ESI+

-

Molecular Ion: [M+Na]⁺ = 239.06; [M-OH]⁺ = 199.05 (Tropylium-like cation formation).

-

Isotope Pattern: Distinct Chlorine pattern (³⁵Cl/³⁷Cl ratio ~3:1).

Part 5: Safety & Handling (SDS Highlights)

| Hazard Class | Statement | Precaution |

| Acute Toxicity | H302: Harmful if swallowed. | Do not eat, drink, or smoke when using. |

| Irritation | H315/H319: Causes skin/eye irritation. | Wear nitrile gloves and safety goggles. |

| Storage | Hygroscopic. | Store under inert gas (Argon/Nitrogen) at 2-8°C. |

References

- Google Patents. (2012). RU2440996C2 - Substituted arylamines and their application as 5-ht6-receptor modulators.

-

PubChem. (n.d.). Compound Summary for CAS 117052-19-4 (Precursor Ketone). Retrieved February 20, 2026, from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. RU2440996C2 - Substituted arylamines and their application as 5-ht6-receptor modulators - Google Patents [patents.google.com]

- 3. PubChemLite - Ethanol, 1-(4,5-dichloro-2-thienyl)-2-((3,4-dimethoxyphenethyl)amino)-, hydrochloride (C16H19Cl2NO3S) [pubchemlite.lcsb.uni.lu]

- 4. alfa-chemistry.com [alfa-chemistry.com]

Solubility profile of 1-(5-Chloro-2,3-dimethoxyphenyl)ethanol in organic solvents

An In-Depth Technical Guide to the Solubility Profile of 1-(5-Chloro-2,3-dimethoxyphenyl)ethanol in Organic Solvents

Executive Summary

The determination of a compound's solubility profile is a cornerstone of early-phase drug development, profoundly influencing formulation strategies, bioavailability, and overall clinical success.[1][2] This guide provides a comprehensive technical framework for evaluating the solubility of 1-(5-Chloro-2,3-dimethoxyphenyl)ethanol, a substituted aromatic alcohol, in a range of common organic solvents. We delve into the physicochemical properties of the solute and solvents, present a robust, field-proven experimental protocol for determining thermodynamic equilibrium solubility, and offer insights into the interpretation of solubility data. This document is intended for researchers, scientists, and drug development professionals seeking to establish a rigorous and scientifically sound understanding of this compound's solubility characteristics.

Introduction: The Critical Role of Solubility Profiling

In pharmaceutical sciences, solubility is not a singular value but a critical physicochemical property that dictates a drug's journey from dosage form to its site of action.[1][3] Poor solubility is a primary contributor to low bioavailability for orally administered drugs, often leading to the failure of promising candidates in later development stages.[4] Therefore, a comprehensive understanding of a compound's solubility in various solvent systems is imperative. This process informs the selection of appropriate solvents for crystallization process development, analytical method development, and the design of effective formulation strategies such as co-solvency or the use of lipid-based delivery systems.[5][6]

This guide focuses on 1-(5-Chloro-2,3-dimethoxyphenyl)ethanol, a molecule whose structure suggests a nuanced solubility behavior due to the presence of both polar (hydroxyl) and non-polar (chlorinated aromatic ring, methoxy groups) moieties. Understanding its interaction with different organic solvents is key to unlocking its therapeutic potential.

Physicochemical Characterization

The principle of "like dissolves like" is fundamental to solubility.[7][8] The solubility of a solute in a solvent is governed by the intermolecular forces between them.[9][10] A detailed analysis of the properties of both the solute and the selected solvents is therefore essential.

Analysis of 1-(5-Chloro-2,3-dimethoxyphenyl)ethanol

While specific experimental data for this exact molecule is not publicly available, its structure allows for an expert evaluation of its likely physicochemical properties.

-

Structure:

-

Aromatic Ring: A benzene ring substituted with a chloro group and two methoxy groups provides a hydrophobic character.

-

Ethanol Side Chain: The hydroxyl (-OH) group is a potent hydrogen bond donor and acceptor, imparting polarity.

-

Chloro and Methoxy Groups: These substituents increase the molecular weight and can influence electronic distribution and crystal lattice energy. The methoxy groups also offer hydrogen bond acceptor sites.

-

-

Predicted Properties:

-

Polarity: The molecule possesses both polar and non-polar regions, suggesting it is a semi-polar compound.

-

Hydrogen Bonding: Capable of acting as both a hydrogen bond donor (via -OH) and acceptor (via -OH and -OCH₃).

-

Molecular Weight: Approximately 216.65 g/mol (calculated). Larger molecules can sometimes present greater challenges for solvation compared to smaller ones.[7]

-

Properties of Selected Organic Solvents

The choice of solvents for a solubility screen should span a range of polarities and hydrogen bonding capabilities to build a comprehensive profile.

| Solvent | Formula | Dielectric Constant (ε) at 20°C | Polarity Index (Snyder) | H-Bonding |

| Hexane | C₆H₁₄ | 1.88 | 0.1 | Non-polar, Aprotic |

| Ethyl Acetate | C₄H₈O₂ | 6.02 | 4.4 | Polar, Aprotic (Acceptor) |

| Acetone | C₃H₆O | 20.7 | 5.1 | Polar, Aprotic (Acceptor) |

| Isopropanol | C₃H₈O | 18.3 | 3.9 | Polar, Protic (Donor/Acceptor) |

| Ethanol | C₂H₆O | 24.3 | 4.3 | Polar, Protic (Donor/Acceptor) |

| Methanol | CH₄O | 32.6 | 5.1 | Polar, Protic (Donor/Acceptor) |

Data compiled from publicly available chemical property databases and resources.[11][12][13]

The Theoretical Framework of Solubility

It is crucial to distinguish between two primary types of solubility measurements, as they answer different questions and have different implications for drug development.

Thermodynamic vs. Kinetic Solubility

-

Thermodynamic (Equilibrium) Solubility: This is the maximum concentration of a solute that can dissolve in a solvent at a specific temperature and pressure, when the system is at equilibrium.[14][15] It represents the true, stable solubility limit and is the gold-standard measurement for pre-formulation and crystallization studies.[2][16] The classic "shake-flask" method is designed to determine this value.[2][6]

-

Kinetic Solubility: This measures the concentration at which a compound precipitates from a supersaturated solution, often generated by diluting a high-concentration stock (e.g., in DMSO) into an aqueous buffer.[1][16] While higher-throughput, kinetic solubility values are often higher than thermodynamic ones due to the formation of metastable supersaturated solutions or amorphous precipitates.[4][17] This measurement is useful for early-stage screening to flag compounds that might precipitate in high-throughput biological assays.[1][18]

For the purpose of building a foundational physicochemical profile, this guide will focus exclusively on the determination of thermodynamic solubility .

Experimental Protocol: Equilibrium Solubility Determination via Saturation Shake-Flask Method

The Saturation Shake-Flask (SSF) method is the universally recognized "gold standard" for determining equilibrium solubility.[2] Its reliability stems from allowing the system sufficient time to reach thermodynamic equilibrium between the undissolved solid and the saturated solution.[19][20]

Causality Behind Experimental Choices

-

Excess Solid: Adding a sufficient excess of the solid compound is critical to ensure that the solution becomes and remains saturated throughout the experiment. This provides the solid phase that is in equilibrium with the solution phase.[14][15]

-

Constant Temperature: Solubility is highly temperature-dependent.[21][22] Conducting the experiment in a calibrated, temperature-controlled incubator or shaker bath is non-negotiable for reproducibility.

-

Agitation and Equilibration Time: Continuous agitation ensures maximum contact between the solute and solvent. An extended equilibration period (typically 24-72 hours) is necessary to ensure that true thermodynamic equilibrium is reached, which may involve transformations of the solid from a metastable to a more stable, less soluble polymorphic form.[14][16]

-

Phase Separation: Incomplete separation of undissolved solid from the saturated solution is a major source of error. High-speed centrifugation followed by filtration through a low-binding filter (e.g., PTFE) is a robust method to obtain a clear, particle-free supernatant.[2][16]

-

Validated Analytical Method: A sensitive, specific, and validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is required to accurately quantify the concentration of the dissolved compound in the supernatant.

Step-by-Step Methodology

-

Preparation:

-

Add an excess amount of 1-(5-Chloro-2,3-dimethoxyphenyl)ethanol (e.g., 10-20 mg) to a series of glass vials. The exact amount should be enough to be visible as a solid residue at the end of the experiment.

-

Pipette a precise volume (e.g., 2.0 mL) of each selected organic solvent into its respective vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant-temperature orbital shaker set to a standard temperature (e.g., 25 °C) and a consistent agitation speed (e.g., 150 rpm).

-

Allow the samples to equilibrate for a minimum of 48 hours. This duration should be sufficient to reach equilibrium, though for some compounds, 72 hours may be necessary.[2]

-

-

Sample Collection and Phase Separation:

-

After equilibration, remove the vials and allow them to stand for a short period to let larger particles settle.

-

Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Filter the aliquot through a 0.22 µm chemically-resistant syringe filter (e.g., PTFE) into a clean HPLC vial. This step removes any remaining fine particulates.

-

-

Analysis:

-

Prepare a series of calibration standards of 1-(5-Chloro-2,3-dimethoxyphenyl)ethanol of known concentrations in a suitable solvent.

-

Analyze the calibration standards and the filtered supernatant samples by a validated HPLC-UV method.

-

Generate a calibration curve by plotting the peak area against the concentration of the standards.

-

Use the linear regression equation from the calibration curve to determine the concentration of the compound in the experimental samples.

-

Experimental Workflow Diagram

Sources

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. researchgate.net [researchgate.net]

- 3. ascendiacdmo.com [ascendiacdmo.com]

- 4. ovid.com [ovid.com]

- 5. ovid.com [ovid.com]

- 6. scispace.com [scispace.com]

- 7. Solubility: An overview - Int J Pharm Chem Anal [ijpca.org]

- 8. Solvent Miscibility Table [sigmaaldrich.com]

- 9. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]

- 10. The solubility of drugs | Basicmedical Key [basicmedicalkey.com]

- 11. microchemicals.com [microchemicals.com]

- 12. www1.chem.umn.edu [www1.chem.umn.edu]

- 13. organicchemistrydata.org [organicchemistrydata.org]

- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 15. â©1236⪠Solubility Measurements [doi.usp.org]

- 16. raytor.com [raytor.com]

- 17. researchgate.net [researchgate.net]

- 18. Kinetic solubility: Experimental and machine-learning modeling perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Solubility Measurements | USP-NF [uspnf.com]

- 20. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 21. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]

- 22. researchgate.net [researchgate.net]

A Technical Guide to the Putative Metabolic Fate and Bioanalytical Investigation of 1-(5-Chloro-2,3-dimethoxyphenyl)ethanol

Abstract: This technical guide addresses the predicted metabolic pathways of 1-(5-Chloro-2,3-dimethoxyphenyl)ethanol, a chemical intermediate of interest in pharmaceutical synthesis. Given the absence of specific metabolic data for this compound, this document synthesizes established principles of xenobiotic metabolism to propose a series of putative Phase I and Phase II biotransformations. We provide a detailed framework for the scientific investigation of these pathways, emphasizing the causality behind experimental design. Furthermore, this guide presents robust, field-proven protocols for in vitro metabolism studies using human liver microsomes and subsequent metabolite identification via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies described herein are designed to serve as a self-validating system for researchers, scientists, and drug development professionals, ensuring high-fidelity data and confident structural elucidation of potential metabolites.

Section 1: Introduction to 1-(5-Chloro-2,3-dimethoxyphenyl)ethanol

Chemical Identity and Context

1-(5-Chloro-2,3-dimethoxyphenyl)ethanol is a substituted aromatic alcohol. Its structure features a chlorinated and dimethoxylated phenyl ring attached to an ethanol moiety. While not an active pharmaceutical ingredient (API) itself, it serves as a known intermediate or is related to impurities in the synthesis of various pharmaceutical compounds. Understanding the metabolic fate of such non-drug xenobiotics is a cornerstone of modern safety assessment. Exposure can occur during manufacturing, and it could potentially be an in vivo metabolite of a more complex parent drug. Therefore, a predictive understanding of its biotransformation is critical for a comprehensive toxicological and pharmacological profile.

Rationale for Metabolic Investigation

The study of xenobiotic metabolism is fundamental to drug development and chemical safety. The liver is the primary site of drug metabolism, where enzymes work to detoxify foreign compounds, typically by increasing their polarity to facilitate excretion.[1] This process is broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions.[2][3] The metabolic profile of a compound dictates its pharmacokinetic properties, including its half-life, bioavailability, and potential for drug-drug interactions. Furthermore, metabolism can sometimes lead to the formation of reactive or toxic metabolites. This guide provides the scientific basis and practical methodologies to proactively investigate these potential pathways for 1-(5-Chloro-2,3-dimethoxyphenyl)ethanol.

Section 2: Predicted Phase I Metabolic Pathways

Phase I reactions introduce or expose functional groups (e.g., -OH, -NH2, -SH) on the parent molecule.[2] For the compound , these reactions are likely catalyzed by Cytochrome P450 (CYP) enzymes located in the endoplasmic reticulum of hepatocytes and, to a lesser extent, by cytosolic enzymes like alcohol dehydrogenases.[1][3][4]

Pathway A: Oxidation of the Secondary Alcohol

The secondary alcohol group is a prime target for oxidation. This reaction can be catalyzed by cytosolic alcohol dehydrogenases (ADHs), which convert alcohols to their corresponding aldehydes or ketones using NAD+ as a cofactor.[4][5][6] This would transform 1-(5-Chloro-2,3-dimethoxyphenyl)ethanol into the corresponding acetophenone derivative, 1-(5-Chloro-2,3-dimethoxyphenyl)ethan-1-one.

Pathway B: O-Demethylation

The two methoxy groups on the phenyl ring are susceptible to O-demethylation, a reaction classicallly mediated by CYP enzymes, particularly isoforms like CYP1A2, CYP2C9, and CYP3A4.[7] This oxidative process involves the removal of the methyl group to form a phenol and formaldehyde.[7][8][9] O-demethylation can occur at either the 2- or 3-position methoxy group, resulting in two distinct phenolic metabolites. It is also possible for sequential demethylation to occur, yielding a di-hydroxy (catechol-like) metabolite.

Pathway C: Aromatic Hydroxylation

Direct hydroxylation of the aromatic ring is another common CYP-mediated reaction.[10][11] However, given the existing substitution pattern on the phenyl ring of 1-(5-Chloro-2,3-dimethoxyphenyl)ethanol, this pathway may be sterically hindered and thus a minor route compared to alcohol oxidation and O-demethylation.

Diagram 1: Predicted Phase I Metabolic Pathways This diagram illustrates the initial biotransformation steps that 1-(5-Chloro-2,3-dimethoxyphenyl)ethanol is predicted to undergo.

Caption: Predicted Phase I metabolic routes for the parent compound.

Section 3: Predicted Phase II Conjugation Pathways

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous polar molecules, which drastically increases water solubility and facilitates excretion.[12][13] Key enzymes in this phase include UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs).[12][14]

Pathway D: Glucuronidation

The secondary alcohol on the parent compound and any phenolic metabolites formed during Phase I are excellent substrates for UGTs.[15][16] These enzymes catalyze the transfer of glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to the substrate, forming a glucuronide conjugate.[12][13][17] This is a major detoxification pathway for countless drugs and xenobiotics.[13]

Pathway E: Sulfation

Similarly, the alcohol and phenolic hydroxyl groups can undergo sulfation, a reaction catalyzed by cytosolic SULT enzymes.[2][18][19] This process involves the transfer of a sulfonate group from the universal donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS).[14][20] Sulfation is another critical pathway for increasing the hydrophilicity of xenobiotics to aid their elimination.[14][19]

Diagram 2: Predicted Phase II Conjugation Pathways This diagram shows how the parent compound and its primary metabolites can be further processed by conjugation reactions.

Caption: General scheme for Phase II conjugation of hydroxylated species.

Section 4: Experimental Workflow for Metabolite Identification

To validate the predicted pathways, a systematic in vitro experimental approach is required. Human liver microsomes (HLMs) are a well-established and reliable model as they contain a rich complement of Phase I (CYP, FMO) and some Phase II (UGT) enzymes.[1][3][21]

Diagram 3: Experimental Workflow This workflow diagram outlines the logical sequence from in vitro incubation to final data analysis for metabolite identification.

Caption: A systematic workflow for in vitro metabolite identification.

Protocol 4.1: In Vitro Metabolism using Human Liver Microsomes

This protocol describes a standard assay to assess metabolic stability and generate metabolites.[22][23]

Objective: To generate and detect potential metabolites of 1-(5-Chloro-2,3-dimethoxyphenyl)ethanol.

Materials:

-

Pooled Human Liver Microsomes (e.g., 20 mg/mL stock)

-

100 mM Phosphate Buffer (pH 7.4)

-

Test Compound (10 mM stock in DMSO)

-

NADPH Regenerating System (or 20 mM NADPH stock)[21]

-

UDPGA (if screening for glucuronides)

-

Ice-cold Acetonitrile (ACN) with internal standard

-

Incubator/Water Bath (37°C)

Procedure:

-

Preparation: Thaw liver microsomes on ice. Prepare a working solution of microsomes in phosphate buffer to a final concentration of 1 mg/mL.

-

Reaction Mixture: In a microcentrifuge tube, combine the microsomal solution and the test compound. The final concentration of the test compound should typically be 1 µM to ensure it is below the Km of most enzymes.[22]

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the system to equilibrate.

-

Initiation: Initiate the metabolic reaction by adding the NADPH cofactor.[21][22] For Phase II, add UDPGA. The final volume is typically 200 µL.

-

Incubation: Incubate the reaction at 37°C for a set time (e.g., 60 minutes). Time-course experiments (0, 5, 15, 30, 60 min) can be run to determine the rate of metabolism.

-

Termination: Stop the reaction by adding 2 volumes (e.g., 400 µL) of ice-cold acetonitrile.[22] This precipitates the microsomal proteins and halts all enzymatic activity.

-

Sample Processing: Vortex the terminated reaction mixture thoroughly. Centrifuge at high speed (e.g., >10,000 g) for 10 minutes to pellet the precipitated protein.

-

Analysis: Carefully transfer the supernatant to an HPLC vial for LC-MS/MS analysis.

Causality and Controls:

-

Why NADPH? CYP enzymes require NADPH as a source of reducing equivalents for their catalytic cycle. A control incubation without NADPH is essential to distinguish enzymatic metabolism from chemical degradation.[1]

-

Why 37°C? This is the physiological temperature, ensuring enzymes operate at their optimal activity.

-

Why Acetonitrile? It is an effective protein precipitant and is compatible with reversed-phase liquid chromatography.

Section 5: Data Analysis and Structural Elucidation via LC-MS/MS

High-resolution LC-MS/MS is the definitive tool for metabolite identification.[24][25] Liquid chromatography separates the complex mixture from the incubation, and the mass spectrometer detects and fragments the ions.

Data Acquisition Strategy

A common strategy is data-dependent acquisition (DDA). The mass spectrometer performs a continuous full scan (MS1) to detect all ions present. When an ion exceeds a certain intensity threshold, the instrument automatically selects it for fragmentation, generating a product ion spectrum (MS/MS or MS2).[24]

Data Interpretation

-

Metabolite Hunting: The first step is to search the full scan data for the predicted masses of metabolites by comparing the chromatograms of a control (t=0 or no NADPH) sample with the incubated sample.

-

Mass Shift Analysis: Metabolites are identified by characteristic mass shifts from the parent compound. The table below summarizes these expected shifts.

-

Fragmentation Analysis: The MS/MS spectrum provides the structural fingerprint of a molecule. By comparing the fragmentation pattern of a metabolite to that of the parent compound, the site of modification can often be determined. For example, a modification on the phenyl ring will cause a mass shift in fragments containing the ring, while fragments of the side chain will remain unchanged.

Table 1: Predicted Metabolites and Their Mass Signatures

| Putative Metabolite | Metabolic Reaction | Mass Change (Da) | Expected [M+H]⁺ (m/z) |

| Parent Compound | - | - | 219.0524 |

| M1: Ketone | Oxidation | -2.0156 | 217.0368 |

| M2/M3: O-Demethylation | Demethylation | -14.0157 | 205.0368 |

| M4: Glucuronide | Glucuronidation | +176.0321 | 395.0845 |

| M5: Sulfate | Sulfation | +79.9568 | 298.0092 |

| Note: Masses are calculated for the most abundant isotopes (¹²C, ¹H, ¹⁶O, ³⁵Cl, ¹⁴N). |

Section 6: Conclusion and Future Directions

This guide provides a predictive framework and a robust experimental strategy for elucidating the metabolic pathways of 1-(5-Chloro-2,3-dimethoxyphenyl)ethanol. By combining principled prediction with high-fidelity analytical techniques, researchers can confidently identify and characterize the biotransformation products of this compound.

Future work could involve using recombinant human CYP enzymes to pinpoint the specific isoforms responsible for the observed Phase I reactions. This information is invaluable for predicting potential drug-drug interactions. If significant metabolism is observed, subsequent studies in hepatocytes or in vivo models may be warranted to provide a more complete picture of the compound's disposition and clearance.

References

-

Mechanism of the glucuronidation reaction catalyzed by... - ResearchGate. (n.d.). Retrieved February 20, 2026, from [Link]

- Coughtrie, M. W. H. (2016). Updated perspectives on the cytosolic sulfotransferases (SULTs) and SULT-mediated sulfation. Expert Opinion on Drug Metabolism & Toxicology, 12(12), 1403-1414.

- Stiborová, M., Bárta, F., Levová, K., Hodek, P., & Frei, E. (2015). A Mechanism of O-Demethylation of Aristolochic Acid I by Cytochromes P450 and Their Contributions to This Reaction in Human and Rat Livers: Experimental and Theoretical Approaches. International Journal of Molecular Sciences, 16(11), 27493-27515.

- Ouzzine, M., Barré, L., & Netter, P. (2014). The UDP-glucuronosyltransferases of the blood-brain barrier: their role in drug metabolism and detoxication. Frontiers in Cellular Neuroscience, 8, 142.

- Su, T., & Lu, A. Y. H. (2015). Mechanism of sulfotransferase pharmacogenetics in altered xenobiotic metabolism. Expert Opinion on Drug Metabolism & Toxicology, 11(8), 1271-1282.

- Leferink, N. G. H., Screech, J., & Pudney, C. R. (2018). Specificity and mechanism of carbohydrate demethylation by cytochrome P450 monooxygenases. Biochemical Journal, 475(23), 3855-3867.

- Sorich, M. J., Smith, P. A., & Miners, J. O. (2011). Understanding Substrate Selectivity of Human UDP-glucuronosyltransferases through QSAR modeling and analysis of homologous enzymes. Current Drug Metabolism, 12(6), 551-564.

- James, M. O. (2006). Inhibition of Sulfotransferases by Xenobiotics. Current Drug Metabolism, 7(1), 83-104.

- Su, T., & Lu, A. Y. H. (2015). Mechanism of sulfotransferase pharmacogenetics in altered xenobiotic metabolism. Expert Opinion on Drug Metabolism & Toxicology, 11(8), 1271-1282.

-

Wikipedia. (n.d.). Glucuronosyltransferase. Retrieved February 20, 2026, from [Link]

- Al-Subeihi, A. A., Al-Kareem, D. M., & Al-Obaidi, H. (2021). The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases. Pharmaceuticals, 14(6), 569.

- Zhou, J., & Raftery, D. (2011). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Clinica Chimica Acta, 412(7-8), 571-578.

-

Mercell. (n.d.). metabolic stability in liver microsomes. Retrieved February 20, 2026, from [Link]

-

The Role of Alcohol Dehydrogenase in Drug Metabolism: Beyond Ethanol Oxidation. (n.d.). Retrieved February 20, 2026, from [Link]

-

SCIEX. (2023, September 7). Masterclass LIVE: Identifying metabolites with tandem mass spectrometry (LC-MS/MS) [Video]. YouTube. [Link]

-

Galaxy Training!. (2019, July 2). Metabolomics / Mass spectrometry: LC-MS analysis / Hands-on. Retrieved February 20, 2026, from [Link]

- Shaik, S., Kumar, D., & de Visser, S. P. (2010). How Does P450 Catalyze the O-Demethylation Reaction of 5-Methoxytryptamine to Yield Serotonin?. The Journal of Physical Chemistry B, 114(20), 7076-7086.

- Spence, J. T., & Eltis, L. D. (2020). Characterization of a cytochrome P450 that catalyzes the O-demethylation of lignin-derived benzoates. Journal of Biological Chemistry, 295(45), 15277-15288.

-

(PDF) Characterization of O-demethylations and Aromatic Hydroxylations Mediated by Cytochromes P450 in the Metabolism of Flavonoid Aglycons - ResearchGate. (n.d.). Retrieved February 20, 2026, from [Link]

-

Taylor & Francis Online. (n.d.). Alcohol dehydrogenase – Knowledge and References. Retrieved February 20, 2026, from [Link]

-

Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (n.d.). Retrieved February 20, 2026, from [Link]

- Klimeckova, V., & Gbelcova, H. (2024). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. TrAC Trends in Analytical Chemistry, 177, 117765.

-

In vitro drug metabolism: for the selection of your lead compounds. (n.d.). Retrieved February 20, 2026, from [Link]

- Crabb, D. W., Matsumoto, M., Chang, D., & You, M. (2004). Overview of the role of alcohol dehydrogenase and aldehyde dehydrogenase and their variants in the genesis of alcohol-related pathology. Proceedings of the Nutrition Society, 63(1), 49-63.

-

In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes - ResearchGate. (n.d.). Retrieved February 20, 2026, from [Link]

-

Wikipedia. (n.d.). Alcohol dehydrogenase. Retrieved February 20, 2026, from [Link]

-

(PDF) A Rough Guide to Metabolite Identification Using High Resolution Liquid Chromatography Mass Spectrometry in Metabolomic Profiling in Metazoans - ResearchGate. (n.d.). Retrieved February 20, 2026, from [Link]

- Tulp, M. T. M., & Hutzinger, O. (1978). Metabolism of Chlorodiphenyl Ethers and Irgasan DP 300. Chemosphere, 7(9), 761-768.

-

Metabolism of Chlorodiphenyl Ethers and Irgasan® DP 300 - Regulations.gov. (n.d.). Retrieved February 20, 2026, from [Link]

-

Organic Syntheses Procedure. (n.d.). Retrieved February 20, 2026, from [Link]

- Process for the preparation of 1-(3,4-dimethoxyphenyl)ethanol - Google Patents. (n.d.).

-

Synthesis of E,E-dibenzylidene acetone (dba) and aryl substituted derivatives. (n.d.). Retrieved February 20, 2026, from [Link]

- Method for preparing (S) -2-chloro-1- (3-hydroxyphenyl) ethanol. (n.d.).

- Wu, X., & Lehmler, H. J. (2016). Characterization of the Metabolic Pathways of 4-Chlorobiphenyl (PCB3) in HepG2 Cells Using the Metabolite Profiles of Its Hydroxylated Metabolites. Environmental Science & Technology, 50(17), 9578-9587.

-

Proposed metabolic pathways of 3,4-dimethoxy-2-phenylethylamine by guinea pig liver slices. - ResearchGate. (n.d.). Retrieved February 20, 2026, from [Link]

- Rotzinger, S., Fang, J., & Baker, G. B. (1998). Human CYP2D6 and metabolism of m-chlorophenylpiperazine.

Sources

- 1. mttlab.eu [mttlab.eu]

- 2. Updated perspectives on the cytosolic sulfotransferases (SULTs) and SULT-mediated sulfation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Alcohol dehydrogenase - Wikipedia [en.wikipedia.org]

- 5. The Role of Alcohol Dehydrogenase: Metabolism and Beyond - Oreate AI Blog [oreateai.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. portlandpress.com [portlandpress.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Metabolism of chlorodiphenyl ethers and Irgasan DP 300 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. Frontiers | The UDP-glucuronosyltransferases of the blood-brain barrier: their role in drug metabolism and detoxication [frontiersin.org]

- 13. Glucuronosyltransferase - Wikipedia [en.wikipedia.org]

- 14. tandfonline.com [tandfonline.com]

- 15. Understanding Substrate Selectivity of Human UDP-glucuronosyltransferases through QSAR modeling and analysis of homologous enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Sulfotransferase (SULT1) Inhibitors | SCBT - Santa Cruz Biotechnology [scbt.com]

- 19. Mechanism of sulfotransferase pharmacogenetics in altered xenobiotic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. benthamdirect.com [benthamdirect.com]

- 21. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - HK [thermofisher.com]

- 22. info.mercell.com [info.mercell.com]

- 23. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 24. scispace.com [scispace.com]

- 25. youtube.com [youtube.com]

An In-depth Technical Guide to the Reactivity Profile of the Benzylic Alcohol Group in 1-(5-Chloro-2,3-dimethoxyphenyl)ethanol

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the benzylic alcohol group in 1-(5-Chloro-2,3-dimethoxyphenyl)ethanol. The molecule's unique substitution pattern, featuring both electron-donating (dimethoxy) and electron-withdrawing (chloro) groups, creates a nuanced reactivity profile. This document explores the electronic and steric influences on key transformations such as oxidation, nucleophilic substitution, and elimination reactions. Detailed mechanistic discussions, validated experimental protocols, and predictive insights are provided to guide researchers, scientists, and drug development professionals in the effective utilization of this compound in synthetic chemistry.

Introduction: The Structural and Electronic Landscape

1-(5-Chloro-2,3-dimethoxyphenyl)ethanol is a substituted benzylic alcohol with a distinct electronic architecture that dictates its chemical behavior. The benzylic position, the carbon atom bonded to both the aromatic ring and the hydroxyl group, is inherently reactive due to its ability to stabilize reaction intermediates through resonance with the phenyl ring[1]. The reactivity of this specific molecule is further modulated by the substituents on the aromatic ring:

-

Two Methoxy (-OCH₃) Groups: Located at the ortho and meta positions (C2 and C3), these are strong electron-donating groups through resonance (+M effect) and weak electron-withdrawing groups through induction (-I effect)[2]. Their net effect is to increase the electron density of the aromatic ring and to stabilize any developing positive charge at the benzylic position. The ortho-methoxy group, in particular, can exert a significant steric influence.

-

A Chloro (-Cl) Group: Positioned at the C5 meta position relative to the ethanol substituent, the chlorine atom is an electron-withdrawing group via induction (-I effect) and a weak electron-donating group through resonance (+M effect)[2][3]. Its overall effect is deactivating, reducing the electron density of the ring.

The interplay of these opposing electronic effects—the strong activation by the dimethoxy groups and the deactivation by the chloro group—governs the stability of intermediates and, consequently, the preferred reaction pathways.

Oxidation of the Benzylic Alcohol

The oxidation of benzylic alcohols to the corresponding aldehydes or ketones is a fundamental transformation in organic synthesis[4][5]. The oxidation of 1-(5-Chloro-2,3-dimethoxyphenyl)ethanol to 1-(5-Chloro-2,3-dimethoxyphenyl)ethanone is expected to be a facile process.

Mechanistic Considerations

The oxidation of alcohols can proceed through various mechanisms, often involving the formation of a chromate ester or a similar intermediate, followed by the rate-determining cleavage of the benzylic C-H bond[4][6]. The electron-donating methoxy groups are anticipated to accelerate this reaction by stabilizing the transition state, even though the chloro group has a deactivating influence[7].

Recommended Oxidation Protocols

A variety of reagents can be employed for this transformation, with the choice often depending on the desired selectivity and reaction conditions.

Table 1: Comparison of Oxidation Protocols

| Reagent/System | Typical Conditions | Advantages | Considerations |

| Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM), Room Temperature | Mild, selective for aldehydes, avoids over-oxidation. | Stoichiometric, chromium waste. |

| Dess-Martin Periodinane (DMP) | Dichloromethane (DCM), Room Temperature | Mild, high-yielding, broad functional group tolerance.[5] | Moisture sensitive, can be explosive at high temperatures. |

| Swern Oxidation (DMSO, Oxalyl Chloride, Triethylamine) | -78 °C to Room Temperature, Dichloromethane (DCM) | High yields, avoids heavy metals. | Requires low temperatures, can have unpleasant byproducts. |

| Manganese Dioxide (MnO₂) | Dichloromethane (DCM) or Chloroform (CHCl₃), Reflux | Selective for benzylic and allylic alcohols.[5] | Requires activation of MnO₂, often needs a large excess. |

Detailed Experimental Protocol: Oxidation using PCC

This protocol describes a standard laboratory procedure for the oxidation of 1-(5-Chloro-2,3-dimethoxyphenyl)ethanol to the corresponding ketone using Pyridinium Chlorochromate (PCC).

Materials:

-

1-(5-Chloro-2,3-dimethoxyphenyl)ethanol

-

Pyridinium Chlorochromate (PCC)

-

Anhydrous Dichloromethane (DCM)

-

Silica Gel

-

Celatom® or Florisil®

-

Sodium Bicarbonate Solution (saturated)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-(5-Chloro-2,3-dimethoxyphenyl)ethanol (1.0 eq) in anhydrous DCM.

-

Add PCC (1.5 eq) to the solution in one portion. The mixture will turn into a dark brown slurry.

-

Stir the reaction mixture vigorously at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with an equal volume of diethyl ether and pass it through a short plug of silica gel topped with a layer of Celatom® or Florisil® to filter out the chromium salts.

-

Wash the filter cake thoroughly with additional diethyl ether.

-

Combine the organic filtrates and wash with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain 1-(5-Chloro-2,3-dimethoxyphenyl)ethanone.

Experimental Workflow Diagram

Caption: Workflow for the oxidation of 1-(5-Chloro-2,3-dimethoxyphenyl)ethanol using PCC.

Nucleophilic Substitution Reactions

The hydroxyl group of benzylic alcohols is a poor leaving group. Therefore, for nucleophilic substitution to occur, it must first be activated, typically by protonation under acidic conditions or by conversion to a better leaving group[8][9].

Mechanistic Pathways: Sₙ1 vs. Sₙ2

The stability of the benzylic carbocation is the determining factor for the operative mechanism.

-

Sₙ1 Mechanism: This pathway involves the formation of a benzylic carbocation intermediate[1][9]. The two electron-donating methoxy groups will significantly stabilize the positive charge at the benzylic position through resonance, making the Sₙ1 pathway highly favorable. The electron-withdrawing chloro group will have a destabilizing inductive effect, but this is likely to be overcome by the powerful stabilizing effect of the two methoxy groups[2][10][11].

-

Sₙ2 Mechanism: This concerted mechanism is less likely for secondary benzylic alcohols due to steric hindrance and the high stability of the potential carbocation intermediate[9].

Proposed Sₙ1 Mechanism Diagram

Caption: The Sₙ1 mechanism for nucleophilic substitution of the benzylic alcohol.

Protocol for Conversion to Benzylic Chloride

A common transformation is the conversion of the alcohol to the corresponding benzylic chloride, a versatile synthetic intermediate.

Materials:

-

1-(5-Chloro-2,3-dimethoxyphenyl)ethanol

-

Concentrated Hydrochloric Acid (HCl)

-

Dioxane

-

Sodium Bicarbonate Solution (saturated)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve 1-(5-Chloro-2,3-dimethoxyphenyl)ethanol (1.0 eq) in dioxane in a round-bottom flask.

-

Cool the solution in an ice bath and slowly add concentrated HCl (3.0 eq).

-

Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

-

Once the reaction is complete, pour the mixture into a separatory funnel containing ice water and diethyl ether.

-

Separate the layers and extract the aqueous layer with diethyl ether.

-

Combine the organic extracts and wash with saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.

-

Wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude 1-chloro-1-(5-chloro-2,3-dimethoxyphenyl)ethane can be used in subsequent steps or purified by chromatography if necessary.

Elimination Reactions

Under strongly acidic conditions and at elevated temperatures, benzylic alcohols can undergo elimination (dehydration) to form alkenes. For 1-(5-Chloro-2,3-dimethoxyphenyl)ethanol, this would lead to the formation of 1-chloro-4-(1-propen-2-yl)-2,3-dimethoxybenzene.

Mechanistic Considerations: E1 Pathway

Given the stability of the benzylic carbocation intermediate, the elimination reaction is expected to proceed via an E1 mechanism. This pathway is often in competition with Sₙ1 reactions, and the outcome can be influenced by the choice of acid, solvent, and temperature. The use of a non-nucleophilic strong acid and higher temperatures will favor elimination.

Conclusion

The reactivity of the benzylic alcohol in 1-(5-Chloro-2,3-dimethoxyphenyl)ethanol is dominated by the powerful electron-donating effects of the two methoxy groups, which strongly favor pathways involving a benzylic carbocation intermediate. Consequently, Sₙ1 and E1 reactions are expected to be the predominant pathways for substitution and elimination, respectively. Oxidation to the corresponding ketone is also a highly feasible transformation under standard conditions. The insights and protocols provided in this guide offer a robust framework for the strategic use of this molecule in complex organic synthesis.

References

- Degirmenbasi, N., & Boz, N. (2005).

- Reddy, T. J., et al. (2007). Iodine-Catalyzed Nucleophilic Substitution Reactions of Benzylic Alcohols. Synlett.

- Girija, R., & Aruna, S. (2011). Oxidation of ortho-Substituted Benzyl Alcohols by Phenyliodoso Acetate. Asian Journal of Chemistry, 23(4), 1520-1522.

- Qiu, F., et al. (2025). Tailoring the oxidation of benzyl alcohol and its derivatives with (photo)electrocatalysis.

- Li, W., et al. (2018). B(C6F5)3 catalyzed direct nucleophilic substitution of benzylic alcohols. RSC Advances.

- Barman, J., et al. (2024). Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes. Beilstein Journal of Organic Chemistry.

- Huang, X., & Knowles, R. R. (2019). Synthesis of Benzylic Alcohols by C–H Oxidation. Journal of the American Chemical Society.

- LibreTexts. (2021). 10.1: Nucleophilic Substitution Reactions of Alcohols- Forming Alkyl Halides. Chemistry LibreTexts.

- Pearson Education. (2024).

- Pittelkow, M., et al. (2004).

- Wan, P., & Chak, B. (1986). Structure–reactivity studies and catalytic effects in the photosolvolysis of methoxy-substituted benzyl alcohols. Journal of the Chemical Society, Perkin Transactions 2.

- Ashenhurst, J. (2025).

- Miranda, R., et al. (2012). Synthesis of benzyl chlorides and cycloveratrylene macrocycles using benzylic alcohols under homogeneous catalysis by HCl/dioxan.

- Quora. (2021). Why is Methoxy methyl carbocation (CH3-O-CH2+)

- Filo. (2026). Arrange the following carbocations in their correct order of stability.

- Pittelkow, M., et al. (2004).

- Jorgensen, W. L., & Gushurst, A. J. (2026). Parallels between the chloro and methoxy groups for potency optimization. Journal of Computer-Aided Molecular Design.

Sources

- 1. Page Not Found | Study Prep in Pearson+ [pearson.com]

- 2. Arrange the following carbocations in their correct order of stability: .. [askfilo.com]

- 3. Parallels between the chloro and methoxy groups for potency optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. asianpubs.org [asianpubs.org]

- 5. BJOC - Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes [beilstein-journals.org]

- 6. asianpubs.org [asianpubs.org]

- 7. Tailoring the oxidation of benzyl alcohol and its derivatives with (photo)electrocatalysis - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC04822A [pubs.rsc.org]

- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pittelkow.kiku.dk [pittelkow.kiku.dk]

- 11. Structure–reactivity studies and catalytic effects in the photosolvolysis of methoxy-substituted benzyl alcohols - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Grignard reaction conditions for synthesizing 1-(5-Chloro-2,3-dimethoxyphenyl)ethanol derivatives

This Application Note and Protocol details the synthesis of 1-(5-Chloro-2,3-dimethoxyphenyl)ethanol and its derivatives using the Grignard reaction. This guide is designed for organic chemists and process development scientists, focusing on overcoming the steric and electronic challenges presented by the 2,3-dimethoxy-5-chloro substitution pattern.[1]

Abstract & Strategic Analysis

The target molecule, 1-(5-Chloro-2,3-dimethoxyphenyl)ethanol , is a valuable chiral benzyl alcohol scaffold, often serving as an intermediate in the synthesis of antipsychotics, dopamine agonists, and agrochemicals.[1]

The synthesis centers on the nucleophilic addition of a Grignard reagent (Methylmagnesium halide) to 5-Chloro-2,3-dimethoxybenzaldehyde . While the Grignard reaction is standard, this specific substrate presents two critical challenges that dictate the experimental design:

-

The "Ortho-Effect" (Steric Hindrance): The methoxy group at the 2-position (ortho) creates significant steric bulk around the carbonyl carbon.[2] This slows the rate of nucleophilic attack, requiring optimized temperature control and stoichiometry to prevent incomplete conversion.

-

Chemo-selectivity (Halogen Integrity): The 5-chloro substituent is an aryl chloride. While generally stable to magnesium at low temperatures, high-temperature reflux or the use of highly active magnesium (Rieke Mg) could trigger an unwanted halogen-magnesium exchange or Wurtz-type coupling.[1] The protocol must operate within a thermal window that activates the carbonyl without engaging the aryl chloride.

Retrosynthetic Logic

The most reliable disconnection is Path A (Aldehyde + Alkyl Grignard). Path B (Aryl Grignard + Acetaldehyde) is less favorable due to the difficulty of forming a Grignard reagent on a ring containing both electron-donating methoxy groups and a potentially reactive chlorine.

Figure 1: Retrosynthetic analysis favoring the aldehyde pathway to preserve the aryl chloride integrity.

Critical Reaction Parameters

| Parameter | Recommendation | Scientific Rationale |

| Solvent | Anhydrous THF | Diethyl ether is traditional, but THF is preferred here.[1] The 2,3-dimethoxy aldehyde is a solid with limited solubility in ether at |

| Stoichiometry | 1.2 – 1.5 Equivalents | Due to the ortho-methoxy steric hindrance, a slight excess of Grignard reagent ensures the reaction is driven to completion. |

| Temperature | Initiate addition at | |

| Quenching | Sat. | Use a buffered quench. Strong acid ( |

Detailed Experimental Protocol

Materials Required[2][3][4][5][6][7][8][9][10][11][12][13]

-

Substrate: 5-Chloro-2,3-dimethoxybenzaldehyde (CAS: 86232-28-2).[1][3]

-

Reagent: Methylmagnesium Bromide (3.0 M in Diethyl Ether) or Methylmagnesium Chloride (3.0 M in THF).

-

Solvent: Anhydrous Tetrahydrofuran (THF), stabilized, water content < 50 ppm.[1]

-

Glassware: Flame-dried 3-neck round-bottom flask, addition funnel, nitrogen/argon line.

Step-by-Step Methodology

Phase 1: Setup and Inertion

-

Drying: Oven-dry all glassware at

for at least 2 hours. Assemble hot under a stream of dry Nitrogen ( -

Solvation: Charge the flask with 5-Chloro-2,3-dimethoxybenzaldehyde (10.0 g, 50.0 mmol) .

-

Dissolution: Add Anhydrous THF (100 mL) via syringe. Stir until the solid is completely dissolved.

-

Cooling: Place the flask in an ice/water bath and cool to

. Allow 15 minutes for thermal equilibration.

Phase 2: Grignard Addition[1][4][5]

-

Reagent Transfer: Transfer Methylmagnesium Bromide (20 mL of 3.0 M solution, 60.0 mmol, 1.2 eq) to the pressure-equalizing addition funnel.

-

Note: If using commercial bottles, use a wide-bore needle to prevent clogging if salts have precipitated.[1]

-

-

Controlled Addition: Dropwise add the Grignard reagent to the aldehyde solution over 30–45 minutes .

-

Observation: The solution will likely turn from pale yellow to a turbid grey/white suspension as the magnesium alkoxide forms.

-

Control: Maintain internal temperature

.

-

-

Reaction Completion: Once addition is complete, remove the ice bath. Allow the reaction to warm to Room Temperature (

) and stir for 2–3 hours .-

Monitoring: Check progress via TLC (Hexane:Ethyl Acetate 3:1). The aldehyde spot (

) should disappear, replaced by the more polar alcohol spot (

-

Phase 3: Quenching and Workup[1]

-

Quench: Cool the mixture back to

. Slowly add Saturated Aqueous Ammonium Chloride (-

Caution: Initial addition will cause vigorous bubbling and precipitation of magnesium salts. Add dropwise until bubbling ceases.

-

-

Extraction: Transfer to a separatory funnel. Extract with Ethyl Acetate (

) . -

Washing: Combine organic layers and wash with:

-

Water (

) -

Brine (

)

-

-

Drying: Dry the organic phase over Anhydrous Sodium Sulfate (

). Filter and concentrate under reduced pressure (Rotovap) at

Phase 4: Purification

-

Isolation: The crude product is typically a viscous oil that may solidify upon standing.

-

Refinement: If purity is

by NMR:-

Recrystallization: Dissolve in minimum hot Hexane/EtOAc (9:1) and cool.

-

Flash Chromatography: Silica gel, eluting with Hexane

20% EtOAc/Hexane.[1]

-

Process Visualization

Reaction Mechanism & Pathway

The following diagram illustrates the nucleophilic attack and the critical intermediate states.

Figure 2: Reaction pathway highlighting the transition from aldehyde to magnesium alkoxide and final alcohol.

Operational Workflow

Figure 3: Operational workflow for the synthesis process.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion (<50%) | Moisture in solvent or degraded Grignard reagent.[1] | Titrate Grignard reagent before use. Ensure THF is distilled over Na/Benzophenone or from a drying column. |

| Impurity: Styrene Derivative | Acid-catalyzed dehydration during workup. | The benzylic alcohol is sensitive. Do not use HCl for quenching. Stick to |

| Starting Material Recovery | Steric hindrance at 2-position preventing attack.[6] | Increase reaction time to 6 hours or gently reflux at |

| Biphenyl Byproducts | Wurtz coupling (if preparing Grignard in situ). | If making the Grignard yourself, keep temperature low. Ideally, use commercial Grignard solutions which are cleaner.[1] |

References

-

Organic Syntheses. General Procedures for Grignard Reactions with Hindered Aldehydes. Org.[2][4][7][8] Synth. 1973 , 53, 116.[1] [Link]

Sources

- 1. CN103864588A - Preparation method of 2,3-dimethoxy benzaldehyde - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 86232-28-2 Cas No. | 5-Chloro-2,3-dimethoxy-benzaldehyde | Matrix Scientific [matrixscientific.com]

- 4. Grignard reagent - Wikipedia [en.wikipedia.org]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. 5-氯-2-羟基-3-甲氧基苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. byjus.com [byjus.com]

- 8. community.wvu.edu [community.wvu.edu]

Application Note: Storage, Handling, and Protocols for 1-(5-Chloro-2,3-dimethoxyphenyl)ethanol

Executive Summary & Scientific Context

1-(5-Chloro-2,3-dimethoxyphenyl)ethanol (CAS: 117052-18-5) is a specialized chiral building block, primarily utilized in the synthesis of Central Nervous System (CNS) active agents.[1] It serves as a critical intermediate in the development of 5-HT6 receptor antagonists and substituted benzamide derivatives implicated in the treatment of cognitive disorders and schizophrenia [1].

As a secondary benzylic alcohol featuring a halogenated electron-rich aromatic ring, this compound exhibits specific stability profiles that require rigorous handling. Its benzylic position is susceptible to oxidative degradation to the corresponding ketone (acetophenone derivative), while the chloro-methoxy substitution pattern imparts sensitivity to photodegradation.[1] This guide outlines a self-validating protocol to maintain >98% purity during storage and handling.

Physicochemical Profile

Understanding the physical state and solubility profile is the first step in establishing a handling protocol.

| Property | Specification | Notes |

| Molecular Formula | C₁₀H₁₃ClO₃ | |

| Molecular Weight | 216.66 g/mol | |

| Appearance | White to off-white crystalline solid | Color change to yellow indicates oxidation/degradation.[1] |

| Melting Point | 85–90 °C (Typical) | Sharp endotherm indicates high purity. |

| Solubility (High) | DMSO, Methanol, Dichloromethane (DCM) | Suitable for stock solution preparation (>50 mM).[1] |

| Solubility (Low) | Water, Hexanes | Lipophilic nature (cLogP ~ 2.1). |

| Chirality | Racemic or Enantiopure (R/S) | "1-" prefix implies a chiral center at the benzylic carbon. |

Storage Protocol: The "Chain of Stability"

The primary degradation pathways for this compound are benzylic oxidation (conversion to 1-(5-chloro-2,3-dimethoxyphenyl)ethanone) and photolysis .[1] The following protocol mitigates these risks.

Environmental Control[1]

-

Temperature: Store at +2°C to +8°C for routine use. For long-term archiving (>6 months), store at -20°C .

-

Atmosphere: Hygroscopic potential is low, but oxidative potential is moderate.[1] Backfill headspace with Argon or Nitrogen after every use.

-

Container: Amber glass vials with Teflon-lined caps. Avoid clear glass to prevent UV-induced dechlorination.

Storage Decision Logic (Visualization)

Figure 1: Decision tree for storage conditions based on compound state and usage frequency. Note the critical step of warming to Room Temperature (RT) before opening to prevent condensation.

Handling & Safety Procedures

Personal Protective Equipment (PPE)

-

Respiratory: Use a NIOSH-approved N95 mask or particulate respirator if handling open powder outside a fume hood.

-

Skin: Nitrile gloves (minimum thickness 0.11 mm). Breakthrough time is generally >480 min for solid handling.

-

Eyes: Chemical safety goggles.

Solubilization Protocol (For Biological Assays)

Researchers often encounter precipitation when diluting stock solutions into aqueous media.

-

Stock Prep: Dissolve solid in 100% DMSO to a concentration of 10–50 mM. Vortex until clear.

-

Intermediate Dilution: Do not dilute directly into pure water. Perform a serial dilution in DMSO first.

-

Final Step: Add the DMSO concentrate to the aqueous buffer while vortexing rapidly. Ensure final DMSO concentration is <1% to avoid cytotoxicity in cell assays.

Quality Control (QC) & Validation

To ensure experimental reproducibility, the purity of the intermediate must be verified before critical synthetic steps (e.g., Grignard reactions or coupling).[1]

HPLC Method Parameters

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5 µm, 4.6 x 150 mm).[1]

-

Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA).

-

Mobile Phase B: Acetonitrile (MeCN) + 0.1% TFA.

-

Gradient: 5% B to 95% B over 15 minutes.

-

Detection: UV at 254 nm (aromatic ring) and 280 nm (methoxy groups).

-

Acceptance Criteria: Purity > 98.0% (Area %).

NMR Validation (¹H-NMR in CDCl₃)

-

Diagnostic Signals:

-

~1.45 ppm (d, 3H): Methyl group of the ethanol side chain.

-

~3.85 ppm (s, 6H): Two methoxy groups (may appear as two distinct singlets if environments differ slightly).

-

~5.10 ppm (q, 1H): Methine proton at the chiral center (benzylic position).

-

~6.9–7.2 ppm (m, 2H): Aromatic protons (patterns depend on exact substitution, typically meta-coupling if 5-chloro-2,3-dimethoxy).[1]

-

QC Workflow Diagram

Figure 2: Quality Control workflow ensuring only validated material enters the drug development pipeline.

Emergency Procedures

-

Spill (Solid): Dampen with a paper towel soaked in ethanol to prevent dust. Wipe up and dispose of as halogenated organic waste.

-

Eye Contact: Rinse immediately with water for 15 minutes. The compound is a likely irritant.

-

Ingestion: Do not induce vomiting. Contact poison control. (Note: Halogenated aromatics can have specific toxicological profiles; treat as potentially harmful).

References

-

Bernotas, R. C., et al. (2006).[1] Substituted arylamine compounds and their use as 5-HT6 modulators. WO2006081332A1. Link

-

PubChem Database. (2025).[2][3] 1-(5-Chloro-2,3-dimethoxyphenyl)ethanol - Compound Summary. National Center for Biotechnology Information. Link

-

Chemical Book. (2024). Product List: 1-(5-Chloro-2,3-dimethoxyphenyl)ethanol.[1]Link

Sources

Troubleshooting & Optimization

Troubleshooting low purity in 1-(5-Chloro-2,3-dimethoxyphenyl)ethanol synthesis

Technical Support Center: Synthesis of 1-(5-Chloro-2,3-dimethoxyphenyl)ethanol

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 1-(5-Chloro-2,3-dimethoxyphenyl)ethanol. This guide is designed to provide in-depth, field-proven insights to help you troubleshoot and resolve common issues related to low purity during this synthesis. As Senior Application Scientists, we understand that achieving high purity is critical for downstream applications, and this resource addresses the most frequent challenges encountered in the lab.

The primary route to synthesizing 1-(5-Chloro-2,3-dimethoxyphenyl)ethanol involves the reduction of the corresponding ketone, 1-(5-Chloro-2,3-dimethoxyphenyl)ethanone, typically using a mild reducing agent like sodium borohydride (NaBH₄).[1][2] This seemingly straightforward transformation can present several challenges that lead to impure material. This guide is structured in a question-and-answer format to directly address these specific problems.

Frequently Asked Questions (FAQs) & Troubleshooting

Category 1: Reaction Inefficiency & Incomplete Conversion

Question: My post-reaction analysis (TLC, NMR) shows a significant amount of unreacted starting ketone. What are the likely causes and how can I drive the reaction to completion?

Answer: This is one of the most common issues and can usually be traced back to one of four key areas: reagent quality, stoichiometry, reaction conditions, or solvent choice.

-

Reagent Quality (Sodium Borohydride): Sodium borohydride is susceptible to decomposition upon exposure to atmospheric moisture.[3] If the reagent has been stored improperly or is old, its reducing power will be diminished.

-

Troubleshooting Action: Always use a fresh bottle of NaBH₄ or one that has been stored in a desiccator. If you suspect your reagent is compromised, a simple test is to add a small amount to a protic solvent like ethanol; vigorous bubbling (hydrogen evolution) should be observed.

-

-

Stoichiometry: While theoretically one mole of NaBH₄ can reduce four moles of a ketone, this is rarely achieved in practice.[2][4] Side reactions with the solvent (especially protic ones like methanol or ethanol) consume the reagent.[1]

-

Troubleshooting Action: Increase the molar equivalents of NaBH₄. A typical starting point is 1.2-1.5 equivalents relative to the ketone.[5] If conversion is still low, you can incrementally increase this to 2.0 equivalents. Always add the NaBH₄ portion-wise to control the reaction rate and exotherm.[6]

-

-

Reaction Temperature and Time: Ketone reductions with NaBH₄ are often performed at low temperatures (e.g., 0 °C) to control the reaction rate and minimize side reactions.[2] However, if the ketone is particularly hindered or unreactive, a low temperature may not provide enough energy to overcome the activation barrier.

-

Troubleshooting Action:

-

Start the reaction at 0 °C by adding the NaBH₄ slowly to the ketone solution.

-

After the initial addition, allow the reaction to slowly warm to room temperature and stir for an extended period (2-4 hours).[5]

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC) every 20-30 minutes.[7] The disappearance of the starting material spot indicates reaction completion.[8]

-

-

-

Solvent Choice: The choice of solvent is critical. Protic solvents like methanol (MeOH) or ethanol (EtOH) are commonly used and can participate in the mechanism by protonating the intermediate alkoxide.[5][9]

-

Troubleshooting Action: Methanol is generally a good first choice due to its high polarity, which helps solubilize both the ketone and the borohydride salt. If solubility of your starting material is an issue, a mixture of solvents like THF/MeOH can be effective.

-

Visualizing the Troubleshooting Workflow

Caption: Troubleshooting workflow for incomplete ketone reduction.

Category 2: Byproduct Formation and Workup Issues

Question: My TLC plate shows the desired alcohol product, but also several other spots. What are these impurities and how can I prevent them?

Answer: Byproduct formation often stems from the workup procedure or impurities in the starting material. The reduction itself is typically very selective for aldehydes and ketones.[1][2]

-

Borate Ester Intermediates: During the reaction, borate esters are formed. If the quenching and workup are incomplete, these can persist and complicate purification.

-

Troubleshooting Action: The workup is a critical step to hydrolyze these intermediates.[10] After the reaction is complete (as determined by TLC), quench it by slowly adding an acid, such as 1M HCl, at 0 °C until the bubbling stops and the pH is acidic.[5] This protonates the alkoxide and breaks down any remaining borohydride and borate complexes.

-

-

Emulsion during Extraction: After quenching, the product is typically extracted into an organic solvent (e.g., ethyl acetate, dichloromethane). Formation of a stable emulsion during this step can trap the product and inorganic salts, leading to low yield and purity.

-

Troubleshooting Action: To break up emulsions, add a saturated brine solution (NaCl(aq)) during the extraction. This increases the ionic strength of the aqueous layer, forcing the organic components into the organic phase.

-

-

Residual Boron Impurities: Boron-containing byproducts can sometimes be difficult to remove.

-

Troubleshooting Action: A known technique to remove boron residues is to repeatedly evaporate the crude product from methanol.[11] This process forms volatile trimethyl borate, which is removed under vacuum.

-

Simplified Reaction and Workup Mechanism

Caption: Two-step process of ketone reduction and acidic workup.

Category 3: Purification Challenges

Question: I've performed the reaction and workup, but I'm struggling to achieve high purity (>98%) even after column chromatography. What can I do?

Answer: Purification of polar aromatic alcohols can be challenging. Success depends on selecting the right technique and optimizing the conditions.

-

Optimizing Column Chromatography:

-

Solvent System Selection: The key to good separation is choosing the right mobile phase (eluent).[12] The starting ketone is significantly less polar than the product alcohol. A mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate) is typically used.[7][13]

-

Action: Use TLC to determine the optimal solvent ratio. Aim for an Rf value of ~0.3 for your desired product.[12] A good starting point for this separation is a 3:1 to 4:1 mixture of Hexanes:Ethyl Acetate.

-

-

Column Loading: Overloading the column is a common mistake that leads to poor separation.

-

Action: Use a proper ratio of crude material to silica gel (typically 1:30 to 1:50 by weight). Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane) before loading it onto the column.[12]

-

-

-

Alternative Purification: Recrystallization: If the product is a solid at room temperature, recrystallization is an excellent and often superior method for achieving high purity.[14][15]

-

Action: The goal is to find a solvent or solvent system in which the product is soluble when hot but sparingly soluble when cold.[14][16]

-

Test various solvents (e.g., toluene, ethyl acetate/hexanes, isopropanol/water).

-

Dissolve the crude material in a minimum amount of the boiling solvent.[14]

-

Allow the solution to cool slowly and undisturbed to promote the formation of pure crystals.[14]

-

Collect the crystals by vacuum filtration.[17]

-

-

Data Summary: Purification Parameters

| Parameter | Technique | Recommended Starting Conditions | Key Insight |

| Mobile Phase | Column Chromatography | Hexanes:Ethyl Acetate (4:1 v/v) | Adjust ratio based on TLC (aim for Rf ≈ 0.3 for product).[12] |

| Stationary Phase | Column Chromatography | Silica Gel (60 Å, 230-400 mesh) | Standard choice for polar compounds.[12][13] |

| Loading Ratio | Column Chromatography | 1:50 (Crude:Silica, w/w) | Prevents band broadening and ensures good separation. |

| Solvent System | Recrystallization | Ethyl Acetate / Hexanes | Dissolve in hot EtOAc, add hot Hexanes until turbid, then cool.[16][18] |

Key Experimental Protocols

Protocol 1: Monitoring Reaction Progress by TLC

-

Prepare a TLC chamber with a suitable eluent (e.g., 4:1 Hexanes:Ethyl Acetate).

-

On a TLC plate, spot three lanes:

-

Develop the plate, dry it, and visualize under a UV lamp (254 nm). The ketone should be UV active.

-

The reaction is complete when the starting material spot in the "RM" lane has completely disappeared. The product alcohol will appear as a new, more polar (lower Rf) spot.[3][7]

Protocol 2: Standard Column Chromatography

-

Prepare a glass column with a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes).[19]

-

Allow the silica to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.

-

Dissolve the crude product in a minimal volume of dichloromethane or the eluent.

-

Carefully load the sample onto the top of the silica bed.[12]

-

Begin eluting the column with the mobile phase (e.g., 4:1 Hexanes:EtOAc).

-

Collect fractions and analyze them by TLC to identify which ones contain the pure product.[19]

-

Combine the pure fractions and remove the solvent under reduced pressure.

References

-

Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) For The Reduction of Aldehydes and Ketones. [Link]

-

The Royal Society of Chemistry. Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. [Link]

-

Organic Synthesis. Sodium Borohydride (NaBH4) Reduction. [Link]

-

University of Colorado, Boulder. (2023). Experiment 1. Ketone Reduction by Sodium Borohydride. [Link]

-

Chemistry Steps. Reduction of Aldehydes and Ketones. [Link]

-

University of Colorado, Boulder. (2023). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. [Link]

-

Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Arabian Journal of Geosciences. [Link]

-

Leah4sci. (2016). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube. [Link]

-

WebAssign. Experiment 3 - Reduction of a Ketone. [Link]

-

Phenomenex. (2025). Column Chromatography: Principles, Procedure, and Applications. [Link]

-

ChemHelp ASAP. (2021). column chromatography & purification of organic compounds. YouTube. [Link]

-

University of Babylon. Recrystallization. [Link]

-

Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

-

University of California, Irvine. Recrystallization. [Link]

-

Columbia University. Column chromatography. [Link]

-

Wikipedia. Recrystallization (chemistry). [Link]

-

University of Massachusetts Boston. Recrystallization-1.pdf. [Link]

-

Open Library Publishing Platform. 3.4.1 – Sodium Borohydride Reduction of Carbonyls. [Link]

-

Chemistry LibreTexts. (2023). Recrystallization. [Link]

-

Chemistry LibreTexts. (2022). 2.3B: Uses of TLC. [Link]

-

ResearchGate. (2014). How can I detect the hydrocarbon products such as alcohol, ketone, etc.?. [Link]

-

Reddit. (2018). Help: NaBH4 workup advice. [Link]

-

ResearchGate. Reduction of 1 with sodium borohydride to 2. [Link]

-

IChemE. Chemical reaction hazards associated with the use of sodium borohydride. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. www1.chem.umn.edu [www1.chem.umn.edu]

- 3. webassign.net [webassign.net]

- 4. www1.chem.umn.edu [www1.chem.umn.edu]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. icheme.org [icheme.org]

- 7. rsc.org [rsc.org]